N-(phenylcarbamoyl)tryptophan
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Overview
Description
N-(phenylcarbamoyl)tryptophan is a compound that combines the amino acid tryptophan with a phenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(phenylcarbamoyl)tryptophan typically involves the reaction of tryptophan with phenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product . The reaction can be represented as follows:
Tryptophan+Phenyl Isocyanate→this compound
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(phenylcarbamoyl)tryptophan undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The phenylcarbamoyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride.
Substituting agents: Various nucleophiles and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted tryptophan derivatives .
Scientific Research Applications
N-(phenylcarbamoyl)tryptophan has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(phenylcarbamoyl)tryptophan involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to various biological effects, such as modulation of enzyme activity and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(phenylcarbamoyl)tryptophan include:
- N-(phenylcarbamoyl)benzenesulfonamide
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
Uniqueness
This compound is unique due to its combination of the tryptophan amino acid with a phenylcarbamoyl group. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds .
Properties
Molecular Formula |
C18H17N3O3 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-2-(phenylcarbamoylamino)propanoic acid |
InChI |
InChI=1S/C18H17N3O3/c22-17(23)16(21-18(24)20-13-6-2-1-3-7-13)10-12-11-19-15-9-5-4-8-14(12)15/h1-9,11,16,19H,10H2,(H,22,23)(H2,20,21,24) |
InChI Key |
SUHPKKRWPTWCDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
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